

Formulation of adhesives using "Bis(4-aminocyclohexyl)methyl carbamate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bis(4-aminocyclohexyl)methyl carbamate
Cat. No.:	B103177

[Get Quote](#)

Application Notes and Protocols for Amine-Cured Epoxy Adhesives

Topic: Formulation of Adhesives Using "Bis(4-aminocyclohexyl)methyl carbamate" as a Curing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the formulation of high-performance epoxy adhesives using Bis(4-aminocyclohexyl)methyl carbamate (also known as PACM) as a curing agent. While the initial query specified "**Bis(4-aminocyclohexyl)methyl carbamate**," publicly available data on its direct application in adhesive formulations is limited. However, its parent compound, Bis(4-aminocyclohexyl)methane, is a widely utilized cycloaliphatic diamine in the adhesives and sealants industry. This document will, therefore, focus on the application of PACM in epoxy resin formulations.

PACM is a versatile curing agent known for imparting excellent mechanical properties, high glass transition temperature (Tg), good toughness, and low color to epoxy systems. It is particularly valued for its ability to provide a long pot life followed by a rapid cure, a desirable characteristic for many adhesive applications. As a cycloaliphatic amine, it also offers good UV durability and color stability.

Core Concepts: Epoxy Curing with PACM

The formulation of a two-component epoxy adhesive involves the reaction between an epoxy resin and a curing agent (hardener). In this case, Bis(4-aminocyclohexyl)methane acts as the hardener. The primary amine groups of PACM react with the epoxide groups of the resin in a polyaddition reaction, forming a highly cross-linked, thermoset polymer network. This network structure is responsible for the final adhesive properties.

The stoichiometry between the epoxy resin and the amine hardener is a critical parameter that influences the properties of the cured adhesive. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are used to determine the optimal mix ratio.

Quantitative Data Summary

The following table summarizes typical properties of an epoxy system cured with Bis(4-aminocyclohexyl)methane. These values are indicative and can vary depending on the specific epoxy resin used, the formulation additives, and the curing conditions.

Property	Typical Value Range
Physical Properties of PACM	
Appearance	Colorless to yellowish liquid
Amine Hydrogen Equivalent Weight (AHEW)	~52.6 g/eq
Mechanical Properties of Cured Adhesive	
Tensile Strength	60 - 80 MPa
Elongation at Break	3 - 7 %
Flexural Strength	100 - 130 MPa
Thermal Properties of Cured Adhesive	
Glass Transition Temperature (Tg)	130 - 160 °C
Processing Properties	
Pot Life (at 25°C)	30 - 60 minutes
Cure Time (at 25°C)	24 - 48 hours
Recommended Cure Schedule	24 hours at 25°C followed by 2 hours at 100°C

Experimental Protocols

Protocol 1: Preparation of a Two-Component Epoxy Adhesive

Materials:

- Bis(4-aminocyclohexyl)methane (PACM)
- Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (EEW = 185-192 g/eq)
- Disposable mixing cups and stirring rods
- Weighing balance

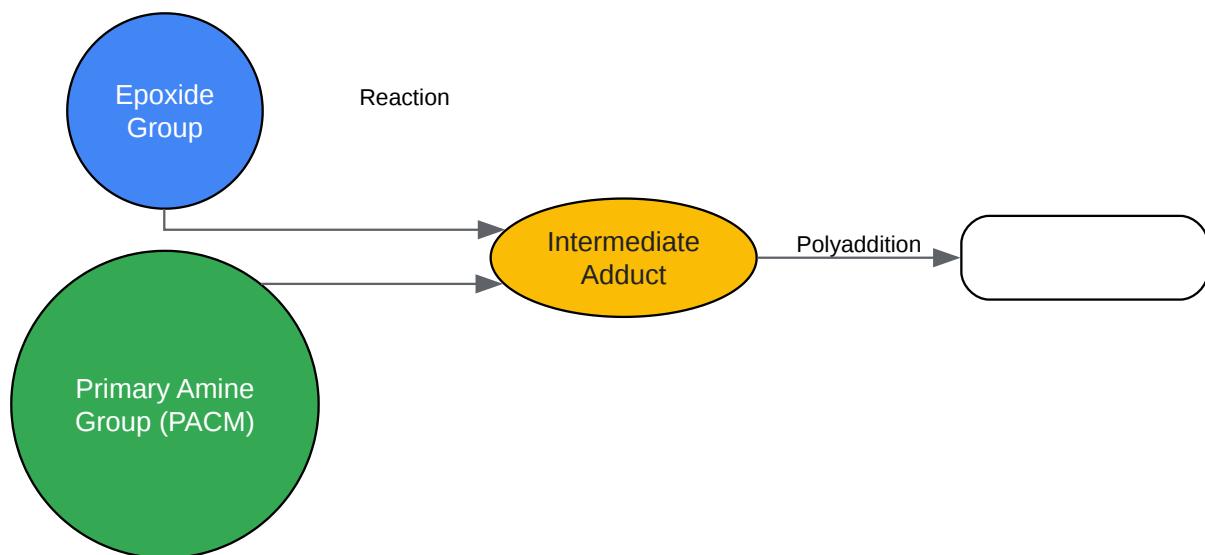
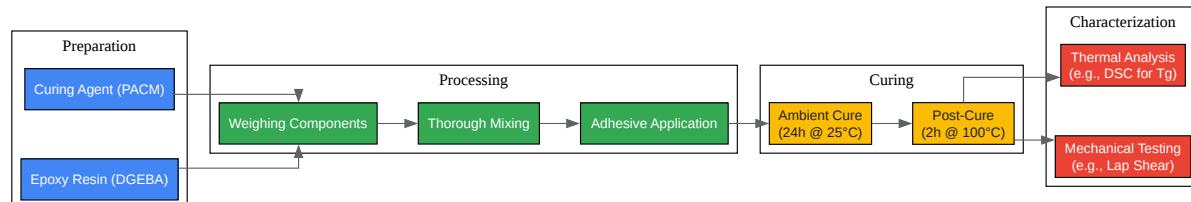
- Substrates for bonding (e.g., aluminum, steel, composites)
- Abrasive paper for substrate preparation
- Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

- Substrate Preparation:
 - Mechanically abrade the surfaces of the substrates to be bonded using abrasive paper (e.g., 180 grit).
 - Degrease the surfaces by wiping with a clean cloth soaked in acetone or isopropanol.
 - Allow the solvent to evaporate completely.
- Calculating the Mix Ratio:
 - The stoichiometric mix ratio (by weight) is calculated as follows:
 - Parts of PACM per 100 parts of resin = $(\text{AHEW of PACM} / \text{EEW of resin}) * 100$
 - Example: $(52.6 / 190) * 100 \approx 27.7 \text{ phr}$ (parts per hundred resin)
- Mixing:
 - Accurately weigh the required amount of DGEBA epoxy resin into a clean, dry mixing cup.
 - Add the calculated amount of PACM to the resin.
 - Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure complete mixing.
- Application:
 - Apply a thin, uniform layer of the mixed adhesive to one of the prepared substrate surfaces.

- Join the two substrates and apply gentle pressure to ensure good contact and to squeeze out any excess adhesive.
- Secure the assembly with clamps to maintain pressure during curing.
- Curing:
 - Allow the adhesive to cure at ambient temperature (25°C) for 24 hours.
 - For optimal performance, a post-cure at an elevated temperature is recommended. A typical post-cure schedule is 2 hours at 100°C.

Protocol 2: Characterization of Adhesive Properties



1. Lap Shear Strength (ASTM D1002):

- Prepare single lap shear specimens according to the dimensions specified in ASTM D1002.
- Bond the specimens using the prepared adhesive as described in Protocol 1.
- After curing, test the specimens using a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min).
- Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa).

2. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

- Place a small sample (5-10 mg) of the cured adhesive in a DSC pan.
- Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
- The Tg is determined as the midpoint of the transition in the heat flow curve.

Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Formulation of adhesives using "Bis(4-aminocyclohexyl)methyl carbamate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103177#formulation-of-adhesives-using-bis-4-aminocyclohexyl-methyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com